(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thia-azabicyclo heptane ring system, which is a key feature contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares a similar bicyclic structure but differs in its functional groups and overall reactivity.
Cephalosporin: Another bicyclic compound with a thia-azabicyclo ring system, used as an antibiotic.
Carbapenem: A class of antibiotics with a similar core structure but different substituents.
Uniqueness
(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
422270-18-6 |
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Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3S/c1-3-9(2)7(8(12)13)10-5(11)4-6(10)14-9/h6-7H,3-4H2,1-2H3,(H,12,13)/t6-,7+,9+/m1/s1 |
InChI Key |
CWJUUCAXBIJRBW-FJXKBIBVSA-N |
Isomeric SMILES |
CC[C@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C |
Canonical SMILES |
CCC1(C(N2C(S1)CC2=O)C(=O)O)C |
Origin of Product |
United States |
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